

6-Fluoro-4-nitroisobenzofuran-1(3H)-one CAS number 1207453-90-4

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Compound of Interest

Compound Name: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

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Technical Guide: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

CAS Number: 1207453-90-4

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This document provides a comprehensive technical overview of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Core Compound Properties

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a heterocyclic organic compound.[\[2\]](#) Its structure, featuring an isobenzofuranone scaffold substituted with both a fluorine atom and a nitro group, makes it a valuable building block in medicinal chemistry.[\[3\]](#) The presence of the fluorine atom can enhance metabolic stability and lipophilicity, while the versatile nitro group can be readily transformed into other functional groups, such as amines, allowing for further molecular derivatization.[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1207453-90-4	[4] [5]
Molecular Formula	C ₈ H ₄ FNO ₄	[4] [5]
Molecular Weight	197.12 g/mol	[1] [4]
IUPAC Name	6-fluoro-4-nitro-1,3-dihydro-2-benzofuran-1-one	[5]
Appearance	White solid	[6] [7]
Purity	≥95% - ≥98%	[4] [5] [8]
Storage	Room temperature, sealed in dry conditions	[4] [5]
SMILES	O=C1OCC2=C1C=C(F)C=C2-- INVALID-LINK--=O	[4]
InChI Key	JBLFHMWQMPVDDL- UHFFFAOYSA-N	[1] [5]

Synthesis

The synthesis of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one** is a multi-step process that typically begins with 5-fluoro-2-methylbenzoic acid.[\[1\]](#)[\[2\]](#)[\[7\]](#) The general synthetic route involves nitration, esterification, radical bromination, and a final cyclization step.[\[1\]](#)

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**.



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Caption: Synthetic pathway of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**.

Experimental Protocol

The following is a general procedure for the synthesis, compiled from available literature.[6][7]

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

- A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (130.5 mmol), N-bromosuccinimide (NBS, 156.6 mmol), and benzoyl peroxide (BPO, 13.1 mmol) in carbon tetrachloride (400 mL) is heated to reflux and allowed to react overnight.[6]
- The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (15:1).[6]
- Once the starting material is consumed, water (200 mL) is added, and the carbon tetrachloride is removed by distillation under reduced pressure.[6]
- The remaining residue is extracted with dichloromethane (3 x 200 mL).[6]
- The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[6]

Step 2: Synthesis of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**

- The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days.[6][7]
- Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 15:1).[6][7]
- Upon completion, the 1,4-dioxane is removed by distillation under reduced pressure.[6][7]
- The residue is extracted with ethyl acetate (4 x 300 mL).[6][7]
- The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated.[6][7]
- The crude product is purified by silica gel column chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1), to afford **6-fluoro-4-nitroisobenzofuran-1(3H)-one** as a white solid.[6][7]

Table 2: Summary of a Representative Synthesis

Starting Material	Reagents	Product	Yield
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol)	NBS (27.8 g, 156.6 mmol), BPO (3.13 g, 13.1 mmol), CCl ₄ (400 mL)	Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g)	94%
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol)	1,4-dioxane (250 mL), Water (62.5 mL)	6-Fluoro-4-nitroisobenzofuran-1(3H)-one (19.2 g)	79%

Spectroscopic Data

The structure of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one** is confirmed by spectroscopic methods.

Table 3: Spectroscopic Data

Technique	Data
¹ H-NMR (400 MHz, CDCl ₃)	δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H) ^{[6][7]}
LC-MS (ESI)	m/z: 198 (M+H) ⁺ ^{[6][7]}

Biological Significance and Applications

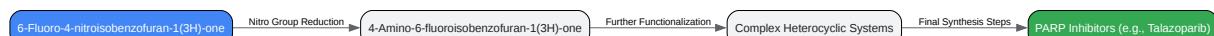
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a crucial intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.^{[1][2]} Notably, it is a key precursor for the synthesis of Talazoparib (BMN-673), a potent PARP inhibitor used in the treatment of certain cancers.

The nitro group of this compound is a versatile synthetic handle that can be reduced to an amino group. This transformation is a pivotal step in the construction of more complex heterocyclic systems, including the aforementioned PARP inhibitors.^[1]

While isobenzofuranone derivatives, in general, have been investigated for a range of biological activities including antioxidant and antiplatelet effects, the primary significance of **6-fluoro-4-nitroisobenzofuran-1(3H)-one** in the current scientific literature is as a building block for more complex pharmaceuticals.^[9] There is also research into nitroisobenzofuranones as potential inhibitors of multidrug-resistant *Staphylococcus aureus* by targeting peptidoglycan biosynthesis.^[10]

Role in PARP Inhibitor Synthesis

The following diagram outlines the logical progression from the intermediate to the final therapeutic agent class.



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Caption: Role as a key intermediate in PARP inhibitor synthesis.

Safety Information

Signal Word: Warning^[5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[5]

For detailed safety information, consult the Material Safety Data Sheet (MSDS).

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